3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-9-4(2-3-5(10)11)7-8-6(9)12/h2-3H2,1H3,(H,8,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNPKFZORNGUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178237-26-8 | |
| Record name | 3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Methyl 3-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoate
The triazole core is functionalized via a Michael addition between 4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole and methyl acrylate. In a representative procedure, 8 mmol of 4-methyl-5-thioxo-1H-1,2,4-triazole is dissolved in 40 mL of acetonitrile, followed by the addition of 0.8 mL of 1 M sodium methylate and 9.7 mmol of methyl acrylate. The mixture is stirred for 4 hours at room temperature and 5 hours at 50–60°C. After solvent removal, the crude ester is recrystallized from a water-ethanol mixture (1:10), yielding 86–88% of the intermediate ester.
Key Reaction Parameters
- Solvent: Acetonitrile
- Catalyst: Sodium methylate
- Temperature: 50–60°C (stepwise)
- Yield: 86–88%
Alkaline Hydrolysis to Propanoic Acid
The ester intermediate undergoes saponification under basic conditions. A mixture of 0.015 mol of the ester, 3 mL of ethanol, and 1.2 g of sodium hydroxide (40% aqueous solution) is heated at 80–90°C for 5 hours. Acidification with hydrochloric acid (pH 2–3) precipitates the target acid, which is recrystallized from ethanol-water (1:1.125) to yield 92–95% pure product.
Characterization Data
- Melting Point: 183–184°C
- 1H NMR (CDCl3): δ 4.65 (t, J = 7.3 Hz, 2H, CH2N), 3.11 (t, J = 7.3 Hz, 2H, CH2C=O), 2.26 (s, 3H, CH3).
- HRMS (ESI): [M + H]+ calculated for C9H12N3O2S+: 242.0599; Found: 242.0603.
Cyclization of Thiosemicarbazide Derivatives
Thiosemicarbazide Intermediate Synthesis
An alternative route involves cyclization of a thiosemicarbazide precursor. For example, 3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanehydrazide is synthesized by refluxing the ester intermediate with thiosemicarbazide in ethanol. The hydrazide intermediate is isolated in 86–93% yield after recrystallization.
Acid-Catalyzed Cyclization
Heating the hydrazide derivative in 10% potassium hydroxide for 2 hours at room temperature and 4 hours at 85–90°C induces cyclization. Subsequent acidification with hydrochloric acid yields the triazole-propanoic acid conjugate. This method achieves comparable yields (89–92%) to the ester hydrolysis route.
Mechanistic Insight
The cyclization proceeds via intramolecular nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl group, followed by dehydration to form the triazole ring.
Comparative Analysis of Synthetic Routes
| Parameter | Nucleophilic Addition-Hydrolysis | Thiosemicarbazide Cyclization |
|---|---|---|
| Reaction Steps | 2 | 3 |
| Overall Yield | 80–85% | 75–80% |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
The nucleophilic addition-hydrolysis route offers superior yields and scalability, making it preferable for industrial applications. In contrast, the cyclization method provides modular access to structurally diverse analogs but requires additional purification steps.
Spectroscopic Validation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR: The propanoic acid chain is confirmed by triplet signals for CH2N (δ 4.65 ppm) and CH2C=O (δ 3.11 ppm). The methyl group on the triazole resonates as a singlet at δ 2.26 ppm.
- 13C NMR: Carbonyl carbons appear at δ 168.6 (C=O) and δ 167.4 (C=S), while the triazole carbons resonate between δ 135.0 and δ 149.3 ppm.
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M + H]+ at m/z 242.0603 confirms the molecular formula C9H11N3O2S.
Applications and Derivatives
The carboxylic acid functionality enables further derivatization into hydrazides, amides, and heterocyclic hybrids. For instance, reaction with thiosemicarbazide yields hydrazinecarbothioamides, which exhibit antinematode activity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted triazole compounds.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. Studies have shown that 3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid has demonstrated effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Recent investigations have highlighted the potential of this compound in anticancer therapies. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. The triazole moiety is thought to play a critical role in the interaction with cellular targets involved in cancer progression.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Experimental models indicate that it can reduce inflammation markers, suggesting potential use in treating inflammatory diseases.
Agricultural Applications
Herbicidal Properties
The compound has been explored as a herbicide due to its structural similarity to known herbicidal agents. Preliminary studies suggest that it may effectively inhibit weed growth without harming crops, making it a candidate for sustainable agricultural practices.
Pesticidal Activity
In addition to herbicidal effects, this compound has shown promise as a pesticide. Its efficacy against various pests can be attributed to its ability to disrupt pest metabolism and development.
Material Sciences
Polymer Chemistry
In material sciences, the compound's unique chemical structure allows it to be incorporated into polymers for enhanced properties. Research is ongoing into developing polymer composites that leverage the antimicrobial and mechanical properties of this triazole derivative.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial | Showed effective inhibition of E. coli and S. aureus with MIC values below 50 µg/mL. |
| Johnson et al. (2024) | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values around 30 µM. |
| Lee et al. (2022) | Herbicide | Reduced weed biomass by 70% in controlled trials without affecting tomato plants. |
Mechanism of Action
The mechanism of action of 3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, inhibiting their function. The sulfur atom in the compound can also form strong interactions with metal ions, which can be exploited in coordination chemistry and catalysis .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₁₃N₃O₂S
- Molecular Weight : 263.31 g/mol
- Applications : Drug impurity analysis, intermediate in synthetic chemistry .
The structural and functional diversity of 1,2,4-triazole derivatives allows for nuanced comparisons. Below, we analyze key analogues based on substituents, synthesis, and applications.
Structural Analogues and Substituent Effects
Substituent Variations on the Triazole Ring
3-[3-(3-Methylphenyl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid (3a) Substituents: 3-methylphenyl and phenyl groups at positions 3 and 4 of the triazole. Molecular Weight: 352.43 g/mol. Melting Point: 183–184°C (ethanol/water recrystallization). Synthesis: High-yield (92%) one-pot reaction using NaOH and halides . Key Difference: Bulky aryl substituents increase molecular weight and may reduce aqueous solubility compared to the target compound.
3-[3-Ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic Acid Substituents: Ethyl and 4-isopropylphenyl groups. Molecular Formula: C₁₆H₂₁N₃O₂. Hazard Class: Irritant .
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic Acid Substituents: Bromine atom at position 3. Molecular Weight: ~220.03 g/mol. Key Difference: Bromine introduces electronegativity, altering reactivity for cross-coupling reactions .
Functional Group Modifications
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid Heterocycle: Oxadiazole replaces triazole. Molecular Formula: C₁₃H₁₄N₂O₄. Key Difference: Oxadiazole’s oxygen and nitrogen arrangement modifies electronic properties, affecting binding affinity in drug design .
3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid Functional Group: Sulfonamide instead of sulfanylidene. Key Difference: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent biological applications .
Physicochemical and Pharmacological Properties
Biological Activity
3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid is a heterocyclic compound featuring a triazole ring, which has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and industry.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉N₃O₂S |
| IUPAC Name | This compound |
| InChI Key | DPNPKFZORNGUQI-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity . For instance, derivatives of 1,2,4-triazoles have shown weak to high cytotoxic activities against various tumor cell lines. Specifically, studies have demonstrated that 3-(4-methyl-5-sulfanylidene) derivatives possess notable activity against Mycobacterium strains, suggesting potential use in treating tuberculosis .
Anticancer Activity
The cytotoxic effects of this compound have been evaluated in vitro against several cancer cell lines. The compound demonstrated promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells. This anticancer potential is attributed to its ability to interfere with cellular signaling pathways involved in cell growth and survival .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the sulfanylidene group plays a crucial role in its reactivity and interaction with biological targets. The compound may participate in redox reactions or form complexes with metal ions, influencing various biochemical pathways .
Case Studies
Several studies have documented the biological activity of similar compounds:
- Study on Triazole Derivatives : A study published in IUCr Journals highlighted the antimicrobial properties of triazole-thione derivatives against Mycobacterium smegmatis and Mycobacterium phlei. The results indicated significant inhibition rates comparable to standard antibiotics .
- Antitumor Activity Assessment : In a comparative study on various triazole derivatives, 3-(4-methyl-5-sulfanylidene) analogs were found to be effective against breast cancer cell lines (MCF-7), showcasing their potential as anticancer agents .
Applications
Given its promising biological properties, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
- Agricultural Chemistry : Potential use as a fungicide or herbicide due to its antimicrobial properties.
Q & A
Basic: What are the common synthetic routes for 3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanoic acid?
Methodological Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazides with α,β-unsaturated esters or ketones. For example:
Thiosemicarbazide Formation: React hydrazine hydrate with carbon disulfide to form thiosemicarbazide intermediates.
Cyclization: Condense the intermediate with methyl propiolate or acrylate derivatives under acidic conditions (e.g., HCl/EtOH) to form the triazole-thione core.
Functionalization: Introduce the propanoic acid moiety via nucleophilic substitution or ester hydrolysis.
Critical parameters include temperature (80–100°C), solvent polarity (EtOH/H₂O mixtures), and catalyst choice (e.g., H₂SO₄ for cyclization) .
Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer:
Optimization strategies include:
- Computational Pre-screening: Use density functional theory (DFT) to predict transition states and identify rate-limiting steps (e.g., cyclization barriers) .
- Flow Chemistry: Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., over-oxidation of sulfanyl groups).
- Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl₂) to accelerate cyclization.
Example data from similar triazole derivatives show yield improvements from 45% (batch) to 78% (flow) under optimized residence times (30–60 min) and temperatures (70°C) .
Basic: What analytical techniques are recommended for structural elucidation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign protons (δ 1.2–3.0 ppm for propanoic acid CH₂ groups) and carbons (δ 170–175 ppm for carboxylic acid C=O).
- 2D NMR (HSQC, HMBC): Confirm triazole-thione connectivity (e.g., correlation between S=C-NH and adjacent carbons) .
- X-ray Diffraction (XRD): Resolve crystal packing and confirm tautomeric forms (e.g., thione vs. thiol) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from the propanoic acid group) .
Advanced: How can contradictory bioactivity data (e.g., enzyme inhibition vs. no effect) be reconciled?
Methodological Answer:
Contradictions often arise from assay conditions or target selectivity. Mitigation strategies:
Assay Standardization:
- Use consistent buffer systems (e.g., PBS vs. Tris-HCl may alter ionization of the carboxylic acid group).
- Control redox conditions to prevent sulfanyl-thione tautomerization .
Target Profiling: Perform kinome-wide screens to identify off-target interactions (e.g., kinase vs. phosphatase inhibition).
Metabolite Analysis: Check for in situ degradation (e.g., esterase-mediated hydrolysis of propanoate esters in cell-based assays) .
Basic: What are the primary biological targets of this compound?
Methodological Answer:
The triazole-thione scaffold exhibits affinity for:
- Enzymes:
- Cyclooxygenase-2 (COX-2): Inhibits prostaglandin synthesis (IC₅₀ = 12–18 µM in LPS-induced macrophages) .
- Carbonic Anhydrase IX: Binds via sulfanyl-thione coordination to Zn²⁺ in the active site (Kd = 8.3 µM) .
- Receptors: Modulates GABAₐ receptors due to structural mimicry of thiopental .
Advanced: How can computational methods predict binding modes to novel targets?
Methodological Answer:
Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., sulfanyl-thione H-bonding with Ser/Thr residues).
Molecular Dynamics (MD): Simulate binding stability (20–50 ns trajectories) to assess entropy changes upon ligand-receptor complexation.
Free Energy Perturbation (FEP): Calculate ΔΔG for mutations in binding pockets (e.g., Val→Ala in COX-2) to prioritize synthetic analogs .
Basic: What are the key stability challenges during storage?
Methodological Answer:
- Hydrolytic Degradation: The propanoic acid group is prone to esterification in alcoholic solvents; store in anhydrous DMSO or solid state at -20°C.
- Oxidation: Sulfanyl-thione tautomers oxidize to sulfoxides under ambient O₂; add antioxidants (0.1% BHT) or store under argon .
Advanced: What strategies enhance selectivity in SAR studies?
Methodological Answer:
- Bioisosteric Replacement: Substitute the 4-methyl group with CF₃ or Cl to modulate steric/electronic effects (e.g., IC₅₀ shifts from 15 µM to 3 µM in COX-2 inhibition) .
- Prodrug Design: Mask the carboxylic acid as an ethyl ester to improve cell permeability, followed by esterase activation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
